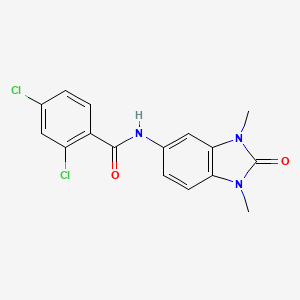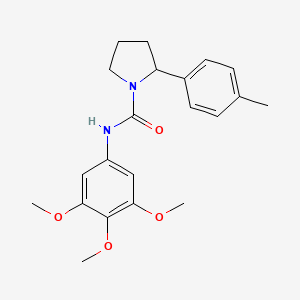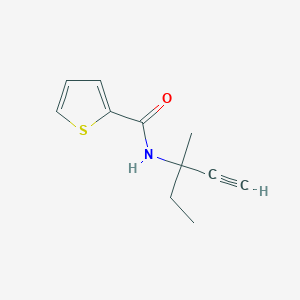![molecular formula C32H25NO7 B6072992 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6072992.png)
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate, also known as Boc-Phe(4-OxO)-O-Ph, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its ability to interact with biological systems in a specific and controlled manner.
作用機序
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves its ability to interact with specific enzymes and proteins in biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound(4-OxO)-O-Ph has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting these enzymes, this compound(4-OxO)-O-Ph can modulate biological processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound(4-OxO)-O-Ph has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis, or programmed cell death. This compound(4-OxO)-O-Ph has also been shown to reduce inflammation in animal models of inflammation by inhibiting the production of prostaglandins. Additionally, this compound(4-OxO)-O-Ph has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of modulating specific biological processes without affecting other processes. Additionally, this compound(4-OxO)-O-Ph has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using this compound(4-OxO)-O-Ph in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to obtain the desired product. Additionally, this compound(4-OxO)-O-Ph has been shown to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph. One potential direction is the development of analogs of this compound(4-OxO)-O-Ph with improved solubility and potency. Another direction is the study of this compound(4-OxO)-O-Ph in combination with other compounds to determine if it can enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound(4-OxO)-O-Ph and its potential as a therapeutic agent in various diseases.
合成法
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves a multistep process that begins with the reaction between 4-hydroxycoumarin and phenoxyacetic acid in the presence of a catalyst. The resulting product is then reacted with N-Boc-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound(4-OxO)-O-Ph. The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) to obtain the desired product.
科学的研究の応用
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these diseases. Additionally, this compound(4-OxO)-O-Ph has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO7/c34-30-26-17-16-25(19-28(26)37-21-29(30)39-24-14-8-3-9-15-24)40-31(35)27(18-22-10-4-1-5-11-22)33-32(36)38-20-23-12-6-2-7-13-23/h1-17,19,21,27H,18,20H2,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPBEZTVSZVFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072943.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B6072957.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methylpropanamide](/img/structure/B6072960.png)
![N-[3-(3-pyridinyloxy)propyl]-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6072968.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B6072982.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6072986.png)
![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
